molecular formula C5H5NO3 B2704423 2-(Prop-2-ynamido)acetic acid CAS No. 1017041-03-0

2-(Prop-2-ynamido)acetic acid

Cat. No.: B2704423
CAS No.: 1017041-03-0
M. Wt: 127.099
InChI Key: NIEHWHFNJMQUMR-UHFFFAOYSA-N
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Description

2-(Prop-2-ynamido)acetic acid (IUPAC name: 2-(prop-2-ynoylamino)acetic acid) is a structurally unique compound characterized by a propiolamide group (C≡C-C(=O)-NH-) attached to the α-carbon of acetic acid. Its molecular formula is C₅H₅NO₃, with a molecular weight of 143.10 g/mol (calculated). The SMILES notation (C#CC(=O)NCC(=O)O) and InChIKey (NIEHWHFNJMQUMR-UHFFFAOYSA-N) confirm the presence of a terminal alkyne and carboxylic acid functional groups .

Properties

IUPAC Name

2-(prop-2-ynoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-2-4(7)6-3-5(8)9/h1H,3H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHWHFNJMQUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017041-03-0
Record name 2-(prop-2-ynamido)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ynamido)acetic acid typically involves the reaction of propiolic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

    Temperature: Room temperature to 40°C

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Reaction Time: 12-24 hours

The reaction can be summarized as follows:

Propiolic acid+GlycineDCC2-(Prop-2-ynamido)acetic acid\text{Propiolic acid} + \text{Glycine} \xrightarrow{\text{DCC}} \text{this compound} Propiolic acid+GlycineDCC​2-(Prop-2-ynamido)acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ynamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propiolamide group to a double or single bond, leading to different amide derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, resulting in the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

Scientific Research Applications

2-(Prop-2-ynamido)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ynamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(prop-2-ynamido)acetic acid with analogous compounds, emphasizing structural differences, functional groups, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound Reactivity/Applications References
This compound C₅H₅NO₃ 143.10 Alkyne (C≡C), amide, carboxylic acid N/A Click chemistry, bioconjugation, enzyme inhibition
N-Propargylglycine C₅H₇NO₂ 129.12 Alkyne (C≡C), amine, carboxylic acid Amine replaces amide; reduced hydrogen bonding Inhibits 1-aminocyclopropane-1-carboxylate synthase
2-(Prop-2-enamido)acetic acid C₅H₇NO₃ 145.11 Alkene (C=C), amide, carboxylic acid Double bond (C=C) replaces triple bond (C≡C) Biomarker for mitochondrial fatty acid disorders
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO 223.01 Iodo, amide, alkyne Iodoacetamide replaces carboxylic acid Substitution reactions (e.g., nucleophilic displacement)
2-(N-methylprop-2-enamido)acetic acid C₆H₉NO₃ 143.14 Alkene (C=C), N-methyl amide, carboxylic acid Methyl substitution on amide nitrogen; alkene Enhanced steric hindrance; polymer chemistry
2-(2-Aminopropanamido)acetic acid C₇H₁₃N₃O₄ 203.20 Multiple amides, primary amine Branched amide chain; additional amine group Chelating agent; peptide synthesis

Key Observations:

Functional Group Impact :

  • The alkyne in this compound enables click chemistry, unlike the alkene in 2-(prop-2-enamido)acetic acid, which lacks this reactivity .
  • N-Propargylglycine (amine vs. amide) exhibits lower hydrogen-bonding capacity, affecting solubility and biological interactions .

Synthetic Accessibility :

  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide () is synthesized via EDCI/DMAP coupling but with low yield (5%), suggesting challenges in alkyne-containing amide synthesis .

Biological Relevance: 2-(prop-2-enamido)acetic acid is a diagnostic biomarker, whereas the alkyne analog may offer metabolic stability advantages in drug design .

Biological Activity

2-(Prop-2-ynamido)acetic acid, also known as a derivative of propiolic acid and glycine, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields such as medicine and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction between propiolic acid and glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is generally conducted under the following conditions:

Parameter Details
Temperature Room temperature to 40°C
Solvent Dimethylformamide (DMF) or dichloromethane (DCM)
Reaction Time 12-24 hours

This method allows for the efficient formation of the amide bond, resulting in the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, altering their conformation and inhibiting their activity.
  • Cellular Pathways Modulation : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, which are critical in various disease states.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, indicating potential mechanisms for inducing apoptosis in malignant cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies on Cancer Cell Lines : Research demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role in anti-inflammatory therapy.

Applications

The versatility of this compound extends across multiple domains:

  • Pharmaceutical Development : Its properties make it a candidate for developing new anti-inflammatory and anticancer drugs.
  • Biochemical Research : Utilized as a tool for studying enzyme functions and cellular signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds such as 2-(Prop-2-ynamido)propanoic acid and 2-(Prop-2-ynamido)butanoic acid, this compound stands out due to its unique structural features which confer distinct biological activities. This uniqueness may lead to different reactivity profiles and selectivity in therapeutic applications.

Q & A

Q. How do researchers reconcile discrepancies between theoretical and experimental pKa values for this compound?

  • Methodological Answer :
  • Potentiometric Titration : Compare experimental pKa (carboxylic acid ~2.5–3.0) with predictions from software like MarvinSuite. Adjust for solvent effects (e.g., DMSO increases acidity) .
  • UV-pH Titration : Monitor λ shifts in UV spectra to identify ionization states, correlating with computational models .

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